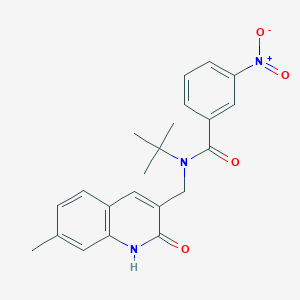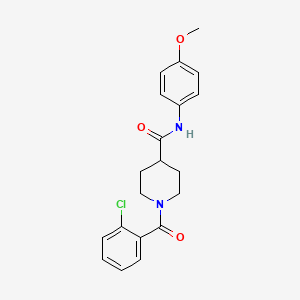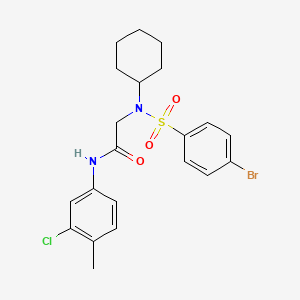![molecular formula C16H14ClF3N2O3S B7701521 2-(N-methyl-4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7701521.png)
2-(N-methyl-4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-methyl-4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both sulfonamide and trifluoromethyl groups in the molecule suggests potential biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with N-methylamine under basic conditions.
Acylation: The resulting sulfonamide is then acylated with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: To maximize yield and minimize by-products, including temperature control, solvent selection, and purification steps.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-methyl-4-chlorobenzenesulfonic acid derivatives.
Reduction: Formation of N-methyl-4-chlorobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 2-(N-methyl-4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific application. For example:
Antimicrobial Activity: The compound may inhibit bacterial enzymes involved in folic acid synthesis, similar to other sulfonamides.
Enzyme Inhibition: It may bind to the active site of target enzymes, blocking substrate access and inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Trifluoromethylbenzene: A compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
Combination of Functional Groups: The presence of both sulfonamide and trifluoromethyl groups in the same molecule is relatively unique and may confer specific biological activities.
The combination of these groups may make the compound more effective in certain applications compared to simpler sulfonamides or trifluoromethyl compounds.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-22(26(24,25)14-7-5-12(17)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJALRZIGYIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-bromo-N-(4-iodophenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701442.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7701453.png)
![2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline](/img/structure/B7701459.png)



![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B7701487.png)







